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Introduction

GLPG-3221 is an investigational C2 corrector of the cystic fibrosis transmembrane

conductance regulator (CFTR) protein. Developed by Galapagos NV in collaboration with

AbbVie, it is intended for the treatment of cystic fibrosis (CF), a genetic disorder caused by

mutations in the CFTR gene. This document provides an overview of the Phase 1 clinical trial

design and protocols for GLPG-3221, based on publicly available information. It is intended for

researchers, scientists, and drug development professionals.

Mechanism of Action

In individuals with the most common CF-causing mutation, F508del, the CFTR protein is

misfolded and prematurely degraded, leading to a reduced quantity of the protein at the cell

surface. GLPG-3221, as a C2 corrector, is designed to work in concert with a C1 corrector and

a potentiator in a triple combination therapy. The correctors aim to rescue the misfolded

F508del-CFTR protein and facilitate its trafficking to the cell membrane, while the potentiator

enhances the opening probability of the CFTR channel, thereby restoring chloride ion transport.
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Caption: Proposed mechanism of action for a triple combination therapy including GLPG-3221.

Phase 1 Clinical Trial Design
In November 2017, Galapagos initiated a Phase 1 clinical trial to investigate GLPG-3221 in

healthy volunteers.[1] The study was conducted in Belgium.[1]

Study Objectives:

Primary Objectives: To assess the safety and tolerability of single and multiple ascending

doses of GLPG-3221.

Secondary Objective: To determine the pharmacokinetic profile of GLPG-3221 in healthy

subjects.

Study Design:

The trial was designed as a randomized, double-blind, placebo-controlled, single-center study.

[1] This design is the gold standard for early-phase clinical trials to minimize bias.
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Parameter Description

Study Population Healthy Volunteers

Blinding
Double-blind (participants and investigators

unaware of treatment allocation)

Control Placebo

Dosing
Single and Multiple Ascending Doses (specific

dose levels not publicly available)

Experimental Protocols
Detailed experimental protocols for the GLPG-3221 Phase 1 trial are not publicly available.

However, based on standard practices for Phase 1 studies of small molecule drugs, the

following methodologies would likely have been employed.

1. Participant Screening and Enrollment

Inclusion Criteria: Typically include healthy adult males and/or non-pregnant, non-lactating

females within a specific age and body mass index (BMI) range. Participants would have no

clinically significant abnormalities on physical examination, electrocardiogram (ECG), and

clinical laboratory tests.

Exclusion Criteria: Generally include a history of significant medical conditions, use of

concomitant medications, smoking, and drug or alcohol abuse.

2. Drug Administration and Dosing

Formulation: Oral administration.

Dose Escalation: A single ascending dose (SAD) phase followed by a multiple ascending

dose (MAD) phase is a common design. In the SAD phase, cohorts of subjects receive a

single dose of GLPG-3221 or placebo, with the dose increasing for subsequent cohorts after

safety data from the previous cohort is reviewed. In the MAD phase, cohorts receive daily

doses for a specified period (e.g., 7 or 14 days) to assess steady-state pharmacokinetics

and safety upon repeated administration.
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3. Safety and Tolerability Assessments

Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events,

graded for severity and assessed for their relationship to the study drug.

Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body

temperature.

Electrocardiograms (ECGs): Performed at pre-dose and multiple time points post-dose to

monitor for any cardiac effects, such as changes in the QT interval.

Clinical Laboratory Tests: Blood and urine samples collected at various time points to monitor

hematology, clinical chemistry, and urinalysis parameters.

4. Pharmacokinetic Analysis

Blood Sampling: Serial blood samples are collected at pre-defined time points before and

after drug administration.

Bioanalytical Method: A validated bioanalytical method, typically liquid chromatography-

tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentration of

GLPG-3221 and any major metabolites in plasma.

Pharmacokinetic Parameters: The following standard pharmacokinetic parameters would be

calculated from the plasma concentration-time data:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Terminal half-life (t½)

Volume of distribution (Vd)

Clearance (CL)
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Experimental Workflow
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Caption: A representative workflow for a Phase 1 clinical trial.

Data Presentation
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No quantitative data from the GLPG-3221 Phase 1 trial have been made publicly available. The

press release from Galapagos indicated that topline results would be disclosed at a future

medical conference, but no such presentation or publication has been identified.[1]

Conclusion

The Phase 1 clinical trial of GLPG-3221 was a standard first-in-human study designed to

evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.

While the high-level design of the trial is known, the detailed protocols and quantitative results

have not been publicly disclosed. The development of GLPG-3221 was part of a broader cystic

fibrosis collaboration between Galapagos and AbbVie, which has since been restructured. The

lack of publicly available data prevents a more detailed analysis and presentation as

requested.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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